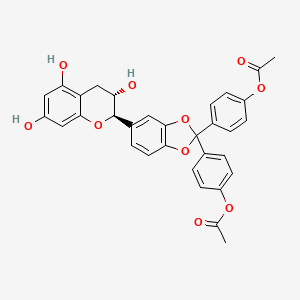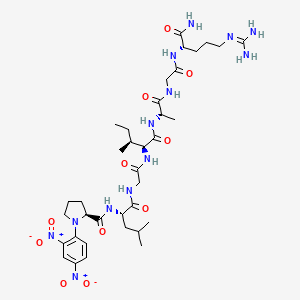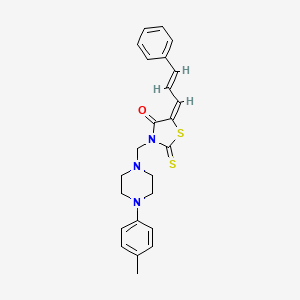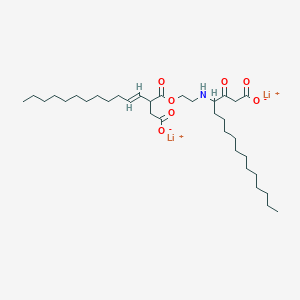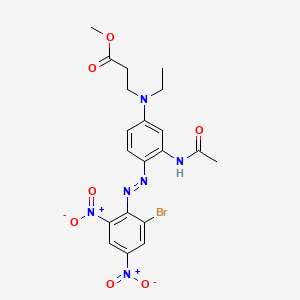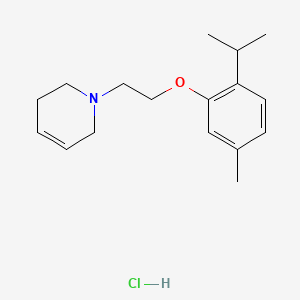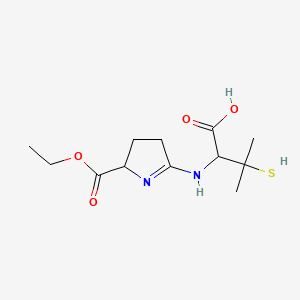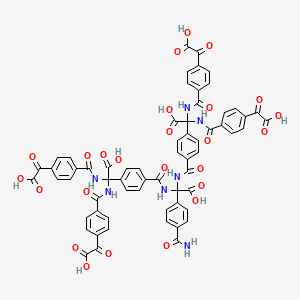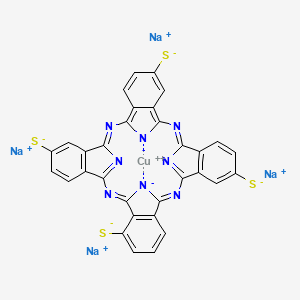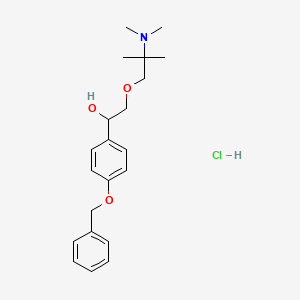
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenemethanol core with multiple functional groups attached, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride typically involves multiple steps, starting with the preparation of the benzenemethanol core. This is followed by the introduction of the dimethylamino and methylpropoxy groups through a series of substitution reactions. The final step involves the addition of the phenylmethoxy group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in the synthesis include dimethylamine, methylpropyl chloride, and phenylmethanol, among others.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanol, 2-(dimethylamino)-alpha-methyl-alpha-phenyl-
- Benzenemethanol, 3-chloro-2-[(dimethylamino)methyl]-diphenyl-
Uniqueness
Compared to similar compounds, Benzenemethanol, alpha-((2-(dimethylamino)-2-methylpropoxy)methyl)-4-(phenylmethoxy)-, hydrochloride is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
131962-19-1 |
|---|---|
Molekularformel |
C21H30ClNO3 |
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)-2-methylpropoxy]-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-21(2,22(3)4)16-24-15-20(23)18-10-12-19(13-11-18)25-14-17-8-6-5-7-9-17;/h5-13,20,23H,14-16H2,1-4H3;1H |
InChI-Schlüssel |
NFYHHKCMRHRTPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



